molecular formula C19H25NO4 B3235619 Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate CAS No. 135440-68-5

Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate

Cat. No.: B3235619
CAS No.: 135440-68-5
M. Wt: 331.4 g/mol
InChI Key: WEULALZEAOVSCN-UHFFFAOYSA-N
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Description

Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core with a propanoate ester and a tert-butoxy group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Propanoate Ester: The propanoate ester group can be introduced through esterification reactions, where the indole derivative reacts with ethyl propanoate in the presence of a catalyst such as sulfuric acid.

    Addition of the tert-Butoxy Group: The tert-butoxy group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with tert-butyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group, where nucleophiles like amines or thiols replace the tert-butoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Potassium carbonate in acetonitrile.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted indole derivatives.

Scientific Research Applications

Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The indole core is known to interact with serotonin receptors, while the ester and tert-butoxy groups may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(1-(2-oxoethyl)-1H-indol-2-yl)propanoate: Lacks the tert-butoxy group, which may affect its reactivity and biological activity.

    Methyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate: Similar structure but with a methyl ester instead of an ethyl ester, which may influence its solubility and reactivity.

    Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-3-yl)propanoate: Similar structure but with substitution at the 3-position of the indole ring, which may alter its chemical and biological properties.

Uniqueness

This compound is unique due to the presence of both the tert-butoxy group and the propanoate ester, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.

Properties

IUPAC Name

ethyl 3-[1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]indol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-5-23-17(21)11-10-15-12-14-8-6-7-9-16(14)20(15)13-18(22)24-19(2,3)4/h6-9,12H,5,10-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEULALZEAOVSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC2=CC=CC=C2N1CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the ethyl (2E)-3-[1-(2-tert-butoxy-2-oxoethyl)-1H-indol-2-yl] acrylate from Step 3 in EtOAc (0.08 M) was added 10% palladium on carbon (50 mg per g of substrate). The reaction mixture was flushed a few times with hydrogen and then stirred overnight at rt under a 1 atmosphere pressure of hydrogen. The reaction mixture was diluted with CH2Cl2 (2 mL/g) and was filtered through Celite. The filtrate was concentrated to dryness to afford the title compound crude (100%) which was used in the next step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate
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